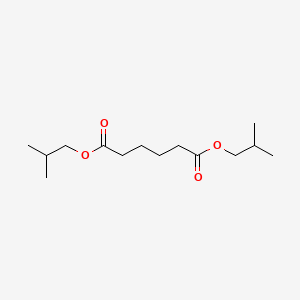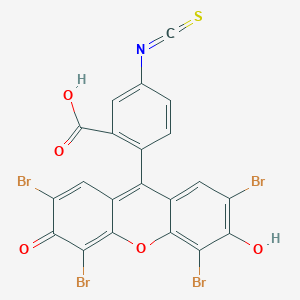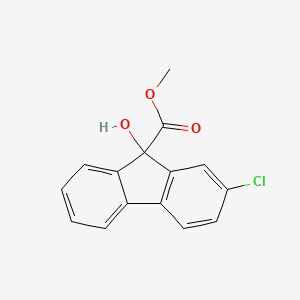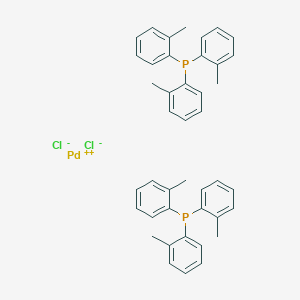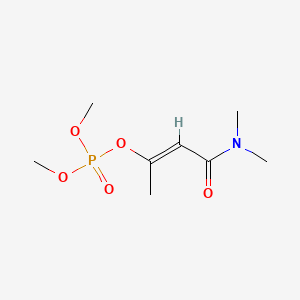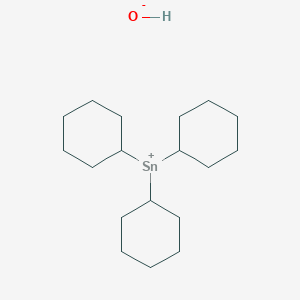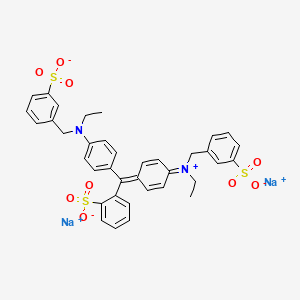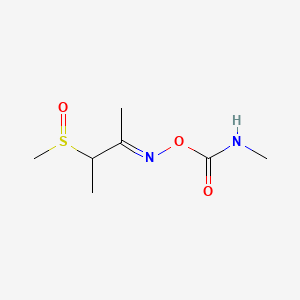
Samarium(III) carbonate hydrate
Übersicht
Beschreibung
Samarium(III) carbonate hydrate is a water-insoluble Samarium source that can easily be converted to other Samarium compounds, such as the oxide by heating (calcination). It is generally immediately available in most volumes .
Synthesis Analysis
Nano-sized Sm³⁺ carbonate particles were prepared through a chemical precipitation reaction in aqueous media. The reaction involved admixing streams of Sm³⁺ ion solutions with CO₃²⁻ solutions .
Molecular Structure Analysis
The molecular formula of this compound is Sm₂(CO₃)₃•xH₂O . The number of electrons in each of samarium’s shells is 2, 8, 18, 24, 8, 2 and its electron configuration is [Xe]4f⁶6s² .
Chemical Reactions Analysis
Samarium Carbonate gives off carbon dioxide when treated with dilute acids . It can be converted to other Samarium compounds, such as the oxide by heating (calcination) .
Physical And Chemical Properties Analysis
This compound appears as a white to light yellow powder . It has a molecular weight of 498.76 . It is insoluble in water .
Wissenschaftliche Forschungsanwendungen
Materials Science Applications :Samarium, a rare-earth metal, has applications in materials science, especially in organic chemistry as a reducing agent. It's used in the development of next-generation radiopharmaceuticals, particularly through the encapsulation of samarium compounds into carbon nanotubes (Martinčić et al., 2016).
Recovery and Separation in Metallurgy :Samarium's value in the field of metallurgy is highlighted through its recovery and separation processes. The distribution equilibrium of samarium(III) in various mediums, and its extraction, highlights its precious and rare nature, essential for applications such as samarium cobalt magnets (Swain, Mishra, & Acharya, 2020).
Solid Oxide Fuel Cells (SOFCs) :Samarium-doped CeO2 is a leading electrolyte in SOFCs. Studies have shown that synthesizing reactive powders via carbonate precipitation and pressureless sintering at lower temperatures can create fully dense CeO2 ceramics doped with samarium, indicating its significant role in improving SOFCs efficiency (Li, Ikegami, & Mori, 2004).
Nuclear and Medical Applications :Samarium's use extends to nuclear reactors and medical applications. It is employed to absorb neutrons in nuclear reactors and in the production of radiopharmaceuticals. The development of pure samarium acetate highlights its applicability in these fields (Pedreira Filho & Queiroz, 2021).
Luminescence and Optoelectronics :Samarium(III)-containing ionic liquid mixtures have been studied for their luminescent properties. These properties are crucial for applications in optoelectronics and lighting systems (Lunstroot et al., 2009).
Chemical Synthesis and Supercapacitors :The chemical synthesis of samarium telluride thin films and their application in supercapacitors is another area of interest. This demonstrates samarium's utility in energy storage and conversion technologies (Kumbhar et al., 2016).
Biomedical Applications :Samarium(III) complexes show potential in biomedical applications, particularly in bioimaging. Their luminescent properties enable their use in multifunctional optoelectronic devices and biomedical assays (Hooda et al., 2021).
Corrosion Inhibition in Construction :Samarium(III) based complexes show promise in protecting mild steel against corrosion in saline environments. This application is particularly relevant in construction and building materials (Dehghani et al., 2020).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
samarium(3+);tricarbonate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.H2O.2Sm/c3*2-1(3)4;;;/h3*(H2,2,3,4);1H2;;/q;;;;2*+3/p-6 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJWOAORLTVVQC-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Sm+3].[Sm+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2O10Sm2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38245-37-3 | |
| Record name | Samarium(III) carbonate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




